4-Methoxy-6-(oxan-2-yloxymethyl)-1,3,5-triazin-2-amine
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Overview
Description
4-Methoxy-6-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-1,3,5-triazin-2-amine is a complex organic compound that features a triazine ring substituted with a methoxy group and a tetrahydropyran-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-6-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-1,3,5-triazin-2-amine typically involves multiple steps. One common approach is the nucleophilic substitution reaction where a suitable triazine precursor is reacted with a methoxy group donor under controlled conditions. The tetrahydropyran-2-yl group can be introduced through a subsequent reaction involving a protected hydroxyl group and a suitable pyran precursor .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-6-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-1,3,5-triazin-2-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The triazine ring can be reduced under specific conditions to yield different amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxy-substituted aldehydes or acids, while reduction of the triazine ring can produce various amine derivatives .
Scientific Research Applications
4-Methoxy-6-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-1,3,5-triazin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or as a part of enzyme inhibitors.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Methoxy-6-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The triazine ring can interact with enzymes or receptors, potentially inhibiting their activity. The methoxy and tetrahydropyran-2-yl groups can modulate the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2H-Pyran-2-one, tetrahydro-4-methyl-: Similar in structure but lacks the triazine ring.
2H-Pyran-2-one, tetrahydro-6-methyl-: Another similar compound with a different substitution pattern on the pyran ring.
Uniqueness
4-Methoxy-6-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-1,3,5-triazin-2-amine is unique due to its combination of a triazine ring with methoxy and tetrahydropyran-2-yl groups, which imparts distinct chemical and biological properties .
Properties
CAS No. |
92533-23-8 |
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Molecular Formula |
C10H16N4O3 |
Molecular Weight |
240.26 g/mol |
IUPAC Name |
4-methoxy-6-(oxan-2-yloxymethyl)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C10H16N4O3/c1-15-10-13-7(12-9(11)14-10)6-17-8-4-2-3-5-16-8/h8H,2-6H2,1H3,(H2,11,12,13,14) |
InChI Key |
QXDFUOBISKADOK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=NC(=N1)N)COC2CCCCO2 |
Origin of Product |
United States |
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